molecular formula C10H4F2N2O B1321245 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile CAS No. 541505-11-7

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Cat. No.: B1321245
CAS No.: 541505-11-7
M. Wt: 206.15 g/mol
InChI Key: QOFRDVZHEZZMRG-UHFFFAOYSA-N
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Description

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4F2N2O and a molecular weight of 206.15 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms at positions 5 and 7, a hydroxyl group at position 4, and a nitrile group at position 3 make this compound unique and potentially useful in various scientific applications.

Preparation Methods

The synthesis of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate fluorinating agents . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and hydroxyl group play crucial roles in binding to active sites, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile include other fluorinated quinoline derivatives such as:

  • 5,7-Difluoroquinoline
  • 4-Hydroxyquinoline-3-carbonitrile
  • 5,7-Dichloro-4-hydroxyquinoline-3-carbonitrile

Compared to these compounds, this compound is unique due to the specific combination of fluorine atoms, hydroxyl group, and nitrile group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2O/c11-6-1-7(12)9-8(2-6)14-4-5(3-13)10(9)15/h1-2,4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFRDVZHEZZMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C(C2=O)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610624
Record name 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541505-11-7
Record name 5,7-Difluoro-4-hydroxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541505-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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